molecular formula C16H16N6OS B2820125 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide CAS No. 2097868-34-1

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide

Cat. No.: B2820125
CAS No.: 2097868-34-1
M. Wt: 340.41
InChI Key: DJWMKQQOGZTNAW-UHFFFAOYSA-N
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Description

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a pyrazine-substituted imidazole core linked via an ethyl chain to a thioether-containing acetamide moiety with a pyridine substituent.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(12-24-13-1-3-17-4-2-13)20-7-9-22-10-8-21-16(22)14-11-18-5-6-19-14/h1-6,8,10-11H,7,9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMKQQOGZTNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound might also exhibit anti-tubercular activity.

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions, indicating that the compound’s action might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs, such as pyrazine-imidazole hybrids, pyridine-thioether linkages, or acetamide derivatives. Below is a detailed comparison with key analogs:

Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide)

  • Structural Similarities : Both compounds feature a pyrazine-linked imidazole core and acetamide backbone.
  • Key Differences : Zamaporvint incorporates a trifluoromethyl-substituted pyridine and a methyl group on the imidazole ring, enhancing its hydrophobicity and metabolic stability compared to the target compound’s pyridin-4-ylsulfanyl group .
  • Pharmacological Relevance: Zamaporvint has been assigned an International Nonproprietary Name (INN) by the WHO, indicating its progression toward clinical evaluation, whereas the target compound lacks such recognition .

N-(2,3-Dimethyl-phenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]-acetamide

  • Structural Similarities : Shares the acetamide linker and heterocyclic components (pyrazole and piperazine).
  • Key Differences : The sulfonyl-piperazine group and dimethylphenyl substituent differentiate its electronic and steric properties, likely altering target selectivity compared to the pyrazine-imidazole-thioether architecture of the target compound .

1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (Compound 128)

  • Structural Similarities : Both molecules contain pyridine and nitrogen-rich heterocycles (imidazole vs. dihydropyridopyrimidine).
  • Key Differences: Compound 128’s dihydropyridopyrimidine core and hexylamino side chain suggest divergent binding modes, possibly targeting viral proteases (e.g., SARS-CoV-2) as evidenced by in silico studies .
  • Bioactivity : Demonstrated superior binding energy (-9.2 kcal/mol) in computational screens for antiviral activity, whereas the target compound’s binding data remain unreported .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for achieving high yields of this compound?

The synthesis typically involves multi-step reactions with careful control of temperature, solvent, and catalysts. For example:

  • Step 1 : Condensation of pyrazine and imidazole precursors under reflux (80–100°C) in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2 : Thioacetamide formation via nucleophilic substitution, using pyridin-4-ylthiol and a base (e.g., K₂CO₃) in anhydrous THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key parameters :

ParameterOptimal RangeReference
Temperature80–100°C (reflux)
CatalystZeolite Y-H (0.01 M)
Reaction Time5–8 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of imidazole (δ 7.5–8.5 ppm), pyrazine (δ 8.6–9.2 ppm), and thioacetamide (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 413.12 (calculated: 413.14) .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H stretch) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV-vis light (λ = 254 nm) vs. dark conditions .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or MAPK) based on pyrazine-imidazole pharmacophores .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers (e.g., rotamers) by observing coalescence at elevated temperatures .
  • 2D NMR : COSY and HSQC correlate ambiguous proton-carbon couplings, resolving overlapping signals in aromatic regions .

Q. What strategies are recommended for derivatizing this compound to enhance bioactivity?

  • Functional Group Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridinylsulfanyl moiety to improve enzyme inhibition .
    • Replace the acetamide with a hydroxamic acid group to enhance metal-binding capacity .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole rings for improved solubility .

Q. How should researchers design experiments to optimize reaction scalability?

  • DoE (Design of Experiments) : Apply factorial design (e.g., 2³ matrix) to test variables: temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol%) .
  • Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield and minimize byproducts .

Q. What methodologies are used to study this compound’s enzyme inhibition kinetics?

  • Fluorescence Quenching Assays : Monitor tryptophan residues in target enzymes (e.g., cyclooxygenase-2) upon ligand binding (excitation: 280 nm, emission: 340 nm) .
  • IC₅₀ Determination : Dose-response curves with 8–10 concentrations (1 nM–100 µM) and nonlinear regression analysis (GraphPad Prism) .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity data?

  • Pharmacophore Mapping : Align derivatives using software like Schrödinger’s Phase to identify critical moieties (e.g., pyrazine’s role in hydrogen bonding) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity, isolating outliers caused by steric clashes .

Q. What are the best practices for interpreting conflicting cytotoxicity data across cell lines?

  • Panel Testing : Screen the compound against 3–5 cell lines (e.g., HeLa, MCF-7, HEK293) to distinguish tissue-specific effects .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways .

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